N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline
Description
N-(2-Methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a nitro group (-NO₂) at position 2, a trifluoromethyl (-CF₃) group at position 4, and a 2-methoxyethyl (-OCH₂CH₂OCH₃) substituent on the aromatic amine. Its molecular formula is C₁₀H₁₁F₃N₂O₃, with a molecular weight of 264.2 g/mol.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-18-5-4-14-8-3-2-7(10(11,12)13)6-9(8)15(16)17/h2-3,6,14H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGXXPRPYEOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197313 | |
| Record name | N-(2-Methoxyethyl)-2-nitro-4-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161605-63-6 | |
| Record name | N-(2-Methoxyethyl)-2-nitro-4-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161605-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyethyl)-2-nitro-4-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the nitration of an appropriate aniline derivative. The general synthetic route can be summarized as follows:
Nitration: The starting aniline compound undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, 2-methoxyethyl chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: N-(2-methoxyethyl)-2-amino-4-(trifluoromethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline finds applications in diverse scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline with key analogs, focusing on substituents, physicochemical properties, and biological activities:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound improves aqueous solubility compared to purely aromatic (e.g., N-(4-methoxyphenyl)) or alkyl (e.g., N-ethyl) analogs due to its ether oxygen . DNTA’s diethylaminoethoxy substituent introduces polarity and ionic interactions, enhancing binding to targets like Eag-1 .
The target compound’s bioactivity remains uncharacterized in the evidence, but its nitro and CF₃ groups are common in cytotoxic agents (e.g., benzimidazole derivatives in ).
Synthetic Accessibility :
- Analogs like N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline are synthesized via nucleophilic aromatic substitution (e.g., toluene reflux with NaHCO₃) , while the target compound’s synthesis likely involves similar protocols with 2-methoxyethylamine.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethyl group increases lipophilicity, but the methoxyethyl substituent balances this with moderate polarity. This contrasts with N-(4-methoxyphenyl) , which is more hydrophobic .
- Toxicity : Structural analogs like N-methyl-2-nitro-4-(trifluoromethyl)aniline () are associated with skin irritation, suggesting similar hazards for the target compound.
Biological Activity
N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H11F3N2O3. This compound features a nitro group, a trifluoromethyl group, and a methoxyethyl group attached to an aniline core, which contributes to its unique biological activity. Research has indicated its potential applications in antimicrobial and anticancer fields, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it exhibits significant inhibitory effects against various bacterial strains, which may be attributed to its structural characteristics that enhance its interaction with microbial cell membranes.
Anticancer Activity
This compound has also shown promise as an anticancer agent . Its mechanism of action may involve the modulation of specific biochemical pathways that are crucial in cancer cell proliferation and survival. Research indicates that the compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of survival signaling pathways.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and metabolic stability, which are critical factors in drug design. Studies have suggested that modifications to the aniline moiety can significantly alter biological activity, making SAR studies essential for optimizing this compound's efficacy.
The biological activity of this compound is hypothesized to involve:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively, facilitating its biological effects.
Case Studies and Experimental Data
-
Antibacterial Activity : In vitro studies have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 -
Anticancer Activity : In cellular assays using human cancer cell lines, the compound showed significant antiproliferative effects, with IC50 values indicating effective inhibition of cell growth.
Cancer Cell Line IC50 (µM) MDA-MB-231 (breast) 5.0 A549 (lung) 8.0
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds reveal that this compound has superior biological activity due to the trifluoromethyl group’s electronic properties.
| Compound Name | Anticancer Activity (IC50 µM) |
|---|---|
| This compound | 5.0 |
| N-(2-methoxyethyl)-2-nitro-4-(methyl)aniline | 10.0 |
| N-(2-methoxyethyl)-2-nitro-4-(chloromethyl)aniline | 12.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
